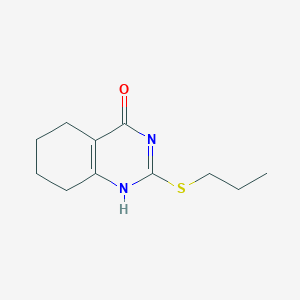
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PTQ and has been studied extensively for its ability to act as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. Studies have shown that PTQ can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. PTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
PTQ has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that PTQ can induce cell cycle arrest, which is a process that prevents cancer cells from dividing and proliferating. PTQ has also been shown to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTQ in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using PTQ in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for further research on PTQ. One area of research is to further elucidate the mechanism of action of PTQ, which can help to identify potential targets for cancer therapy. Another area of research is to evaluate the efficacy of PTQ in animal models of cancer, which can help to determine its potential as a therapeutic agent. Additionally, research can be conducted to optimize the synthesis of PTQ to improve its yield and purity for use in scientific research.
Métodos De Síntesis
The synthesis of PTQ involves the condensation reaction between 2-mercaptoacetamide and 2-aminobenzonitrile. This reaction results in the formation of 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one as the final product. The synthesis of PTQ has been optimized to produce high yields of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
PTQ has been extensively studied for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that PTQ exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. PTQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Propiedades
Fórmula molecular |
C11H16N2OS |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
Clave InChI |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
SMILES isomérico |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES canónico |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)
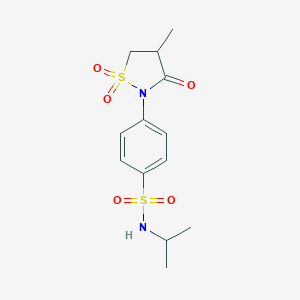
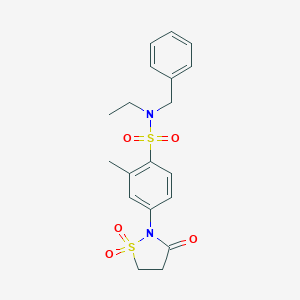
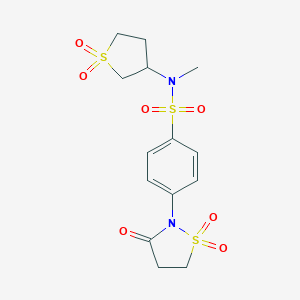
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
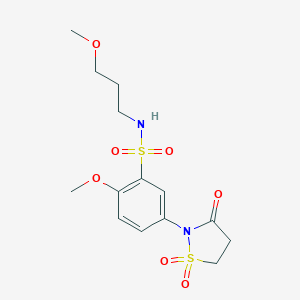
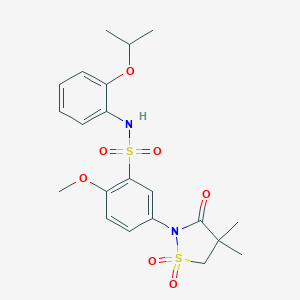
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)